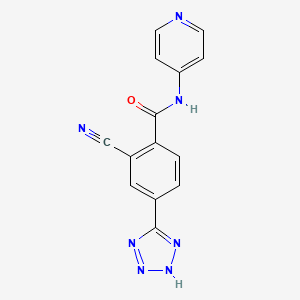
(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine typically involves the reaction of 3-nitropyridine with 3-methylpiperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in the presence of hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro group.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperazine: Lacks the nitropyridine moiety, making it less versatile in certain applications.
2-Nitropyridine: Lacks the piperazine ring, which limits its potential interactions with biological targets.
3-Nitropyridine: Similar in structure but lacks the methyl and piperazine groups, affecting its reactivity and applications.
Uniqueness
(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine is unique due to its combination of a piperazine ring, a methyl group, and a nitropyridine moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
Properties
CAS No. |
863713-30-8 |
|---|---|
Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(3R)-3-methyl-1-(3-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C10H14N4O2/c1-8-7-13(6-5-11-8)10-9(14(15)16)3-2-4-12-10/h2-4,8,11H,5-7H2,1H3/t8-/m1/s1 |
InChI Key |
JRVIFHPFNSWJLO-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-] |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


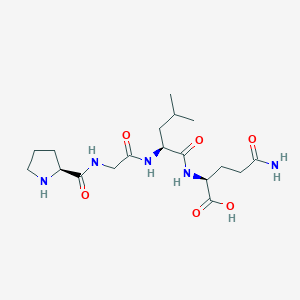

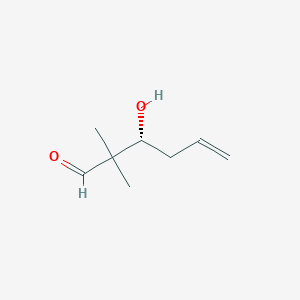
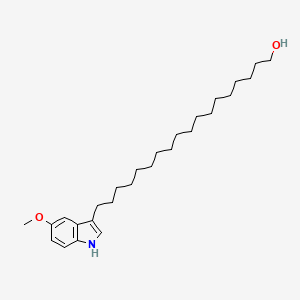
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
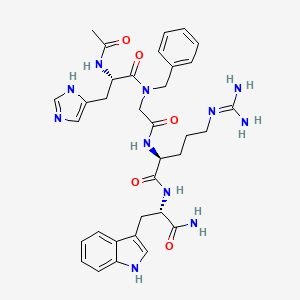

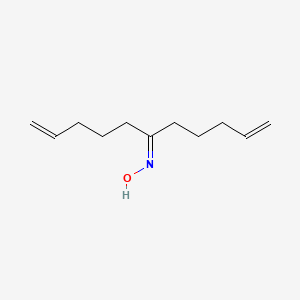
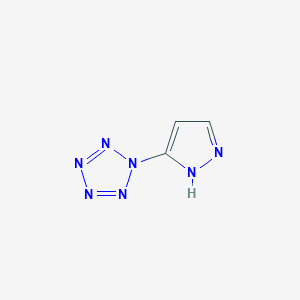
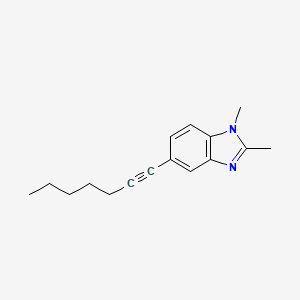
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
